Fluorescein isothiocyanate isomer I Fluorescein isothiocyanate isomer I Fluorescein 5-isothiocyanate is the 5-isomer of fluorescein isothiocyanate. Acts as a fluorescent probe capable of being conjugated to tissue and proteins; used as a label in fluorescent antibody staining procedures as well as protein- and amino acid-binding techniques.
Fluorescent probe capable of being conjugated to tissue and proteins. It is used as a label in fluorescent antibody staining procedures as well as protein- and amino acid-binding techniques.
Brand Name: Vulcanchem
CAS No.: 3012-71-3
VCID: VC21543595
InChI: InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26)
SMILES: C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Molecular Formula: C21H11NO5S
Molecular Weight: 389.4 g/mol

Fluorescein isothiocyanate isomer I

CAS No.: 3012-71-3

Cat. No.: VC21543595

Molecular Formula: C21H11NO5S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Fluorescein isothiocyanate isomer I - 3012-71-3

CAS No. 3012-71-3
Molecular Formula C21H11NO5S
Molecular Weight 389.4 g/mol
IUPAC Name 2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid
Standard InChI InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26)
Standard InChI Key WLJPEKSIBAZDIU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Canonical SMILES C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Chemical Identity and Structure

Basic Information

Fluorescein isothiocyanate isomer I is specifically the 5-isothiocyanate isomer of fluorescein, distinguished from its 6-isomer counterpart by the position of the reactive group. The compound features a fluorescein core structure with an isothiocyanate (-N=C=S) reactive group at the 5-position, which enables its covalent binding to primary amines in proteins and other biomolecules .

Table 1: Chemical Identity of Fluorescein isothiocyanate isomer I

ParameterInformation
Chemical NameFluorescein isothiocyanate isomer I
CAS Registry Number3326-32-7
SynonymsFluorescein 5-isothiocyanate, 5-FITC, FITC-I
Molecular FormulaC₂₁H₁₁NO₅S
Molecular Weight389.38 g/mol
InChIKeyMHMNJMPURVTYEJ-UHFFFAOYSA-N

Structural Characteristics

The molecular structure of Fluorescein isothiocyanate isomer I consists of a three-ring system with a xanthene core and an isothiocyanate group positioned at the 5-carbon of the phenyl moiety. This reactive group is essential for the compound's ability to form covalent bonds with amino groups in proteins through nucleophilic addition reactions . The isothiocyanate functionality makes this compound particularly suitable for bioconjugation applications, as it reacts under mild conditions with primary amines to form stable thiourea bonds.

Physical and Chemical Properties

Physical Characteristics

Fluorescein isothiocyanate isomer I typically appears as an orange-yellow crystalline powder that demonstrates hygroscopic properties. The compound exhibits distinct physical properties that influence its handling, storage, and application in research settings .

Table 2: Physical Properties of Fluorescein isothiocyanate isomer I

PropertyValue
Physical StatePowder
ColorWhite to yellow-orange
Melting Point>360°C
Boiling Point708.6±60.0°C (Predicted)
Density1.3423 (rough estimate)
Refractive Index1.5060 (estimate)

Spectroscopic Properties

The fluorescent properties of Fluorescein isothiocyanate isomer I are central to its utility as a labeling reagent. The compound exhibits pH-dependent fluorescence intensity, with optimal emission occurring under slightly alkaline conditions .

Table 3: Spectroscopic Properties

PropertyValue
Absorption Maximum (λmax)490 nm
Emission Maximum519 nm
pH Range for FluorescenceWeak green fluorescence (pH 6.0) to strong green fluorescence (pH 7.2)
pKa Values2.2, 4.4, 6.7 (at 25°C)

Solubility and Stability

Fluorescein isothiocyanate isomer I demonstrates limited solubility in water but can be dissolved in various organic solvents. The compound shows sensitivity to moisture and requires specific storage conditions to maintain its reactivity and fluorescent properties .

Table 4: Solubility and Stability Properties

PropertyCharacteristics
Water SolubilityPractically insoluble
Organic Solvent SolubilitySlightly soluble in DMSO, ethanol, methanol, DMF, and acetone
Storage Temperature2-8°C
SensitivityMoisture sensitive
StabilityStable but moisture-sensitive. Incompatible with strong oxidizing agents, strong bases, amines, acids

Reaction Mechanisms

Conjugation Chemistry

The isothiocyanate group (-N=C=S) in Fluorescein isothiocyanate isomer I is highly reactive toward nucleophilic sites, particularly primary amines. When the compound reacts with proteins, it forms stable thiourea bonds that covalently attach the fluorescein moiety to the biomolecule. This conjugation occurs optimally under slightly alkaline conditions (pH 8-9), where the amino groups are predominantly deprotonated and more nucleophilic .

The reaction follows a nucleophilic addition mechanism, where the primary amine attacks the electrophilic carbon of the isothiocyanate group. This creates a covalent thiourea linkage between the fluorophore and the target molecule, resulting in a fluorescently labeled conjugate that maintains the spectral properties of fluorescein .

Factors Affecting Labeling Efficiency

Several factors influence the efficiency of labeling reactions with Fluorescein isothiocyanate isomer I:

  • pH conditions: Optimal labeling occurs at pH 8-9, where primary amines are sufficiently nucleophilic

  • Protein concentration: Higher protein concentrations generally lead to more efficient labeling

  • Reaction time and temperature: These parameters can be adjusted to optimize conjugation

  • Buffer composition: Certain buffer components may interfere with the reaction

Applications in Research and Diagnostics

Biological Labeling

Fluorescein isothiocyanate isomer I has become an essential tool in biological research for visualizing cellular structures and molecular interactions. The compound's ability to form stable conjugates with proteins without significantly altering their biological activity has made it particularly valuable for antibody labeling in immunofluorescence techniques .

Table 5: Major Biological Applications

Application AreaSpecific Uses
Protein AnalysisProtein tracking, quantification, and interaction studies
ImmunoassaysImmunofluorescence, ELISA, flow cytometry
Cellular StudiesCell surface marker identification, cytoskeletal visualization
Chromosomal AnalysisIdentifying chromosomes, fluorescence in situ hybridization
Biological Activity AssaysMeasuring enzyme activities (heparanase, proteinase, kinase, phosphatase, β-lactamase, transglutaminase)

Medical Diagnostics

The applications of Fluorescein isothiocyanate isomer I extend into medical diagnostics, where it serves as a valuable tool for detecting and visualizing various disease markers and pathogens .

Table 6: Medical Diagnostic Applications

Diagnostic AreaApplication
Cancer DiagnosisDetecting surface molecules on colorectal cancers, classical Hodgkin lymphoma in lymph nodes
Infectious Disease DetectionIdentifying Salmonella cells, toxoplasmosis, HIV-1 detection
Kidney Disease DiagnosisBiomarker detection and quantification
Pathogen IdentificationFluorescent antibody techniques for rapid pathogen identification

Advanced Research Applications

Beyond conventional labeling, Fluorescein isothiocyanate isomer I finds applications in cutting-edge research areas:

  • Bioimaging applications using cellulose nanocrystals

  • Development of implantable drug-delivery devices

  • Creation of magnetic nanowires for various biomedical applications

  • Formulation of PEO-PCL-PEO triblock copolymers for topical delivery

  • Development of polymersomes for biomedical and cosmetic applications

ParameterClassification
GHS SymbolGHS08
Signal WordDanger
Hazard StatementsH317-H334 (May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled)
Precautionary StatementsP261-P272-P280-P284-P302+P352-P333+P313
Hazard CodesXn (Harmful), Xi (Irritant)
Risk Statements42/43-36/37/38-22
ManufacturerProduct NumberProduct DescriptionPurityPackagingPrice (USD)
Sigma-Aldrich46951Fluorescein isothiocyanate isomer I≥97.5% (HPLC)250mg$620
TCI ChemicalF0026Fluorescein 5-Isothiocyanate (isomer I)>97.0%(HPLC)(T)1g$388
TCI ChemicalF0026Fluorescein 5-Isothiocyanate (isomer I)>97.0%(HPLC)(T)100mg$61
Alfa AesarL09319Fluorescein isothiocyanate, isomer 195%50mg$38.8
Alfa AesarL09319Fluorescein isothiocyanate, isomer 195%1g$306

Quality Considerations

When selecting Fluorescein isothiocyanate isomer I for research applications, several quality factors should be considered:

  • Purity level: Higher purity generally yields more consistent and reliable results

  • Batch-to-batch consistency: Important for reproducible experimental outcomes

  • Storage history: Improper storage can compromise reactivity

  • Spectral properties: Batch testing for fluorescence characteristics

  • Reactivity testing: Confirmation of the isothiocyanate group's reactivity

Comparison with Related Fluorescent Labels

Fluorescein isothiocyanate isomer I vs. Other Fluorescent Labels

While Fluorescein isothiocyanate isomer I represents a widely used fluorescent label, researchers often need to select from various labeling options based on specific experimental requirements.

Table 9: Comparison with Other Fluorescent Labels

CharacteristicFluorescein isothiocyanate isomer IRhodamineCyanine DyesAlexa Fluor Dyes
Excitation Maximum490 nm~540 nmVariable (550-750 nm)Variable (350-750 nm)
Emission Maximum519 nm~570 nmVariable (570-780 nm)Variable (440-780 nm)
pH SensitivityHighModerateLowLow
PhotostabilityModerateGoodVariableExcellent
BrightnessGoodGoodVariableExcellent
Water SolubilityLowLowVariableHigh

Difference from Fluorescein

Although Fluorescein isothiocyanate isomer I is derived from fluorescein, the two compounds are structurally and functionally distinct. While they share similar spectral properties (fluorescein: Ex/Em = 498/517 nm; Fluorescein isothiocyanate isomer I: Ex/Em = 494/519 nm), Fluorescein isothiocyanate isomer I contains the reactive isothiocyanate group that enables covalent binding to proteins and other biomolecules . This reactive group is absent in fluorescein, making the latter unsuitable for stable conjugation applications.

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